molecular formula C13H9ClN2O B1269605 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline CAS No. 313701-55-2

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline

Cat. No. B1269605
CAS RN: 313701-55-2
M. Wt: 244.67 g/mol
InChI Key: OQKDQHJUUGMNCC-UHFFFAOYSA-N
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Description

Benzoxazole is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to an oxazole ring . It’s an important motif in medicinal chemistry due to its wide range of pharmacological activities .


Synthesis Analysis

Benzoxazoles can be synthesized through various methods. One common method involves the condensation of 2-aminophenols with carboxylic acids, aldehydes, or ketones . The reaction conditions and catalysts can vary, and may include nanocatalysts, metal catalysts, and ionic liquid catalysts .


Molecular Structure Analysis

The molecular structure of benzoxazole consists of a planar bicyclic system. The benzene ring is aromatic, and the oxazole ring includes a nitrogen and an oxygen atom .


Chemical Reactions Analysis

Benzoxazoles can undergo various chemical reactions, including condensation with aldehydes to produce 2-aryl benzoxazole derivatives . The reaction conditions can vary, and the catalyst can be reused for multiple runs .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary depending on their specific structure. For example, they generally have good thermal and photostability .

Scientific Research Applications

Photochromic Materials

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline: has been utilized in the synthesis of new photochromic materials. These materials exhibit luminescent properties in their spirocyclic form and are promising for applications in smart windows, optical data storage, and light-responsive coatings . The reverse thermal reaction barrier of these compounds decreases with the increase in electron-withdrawing properties of substituents, which is a valuable characteristic for designing responsive materials.

Antimicrobial Agents

Benzoxazole derivatives, including 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline , have shown significant potential as antimicrobial agents. They have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. These compounds have been found to have MIC values comparable to traditional antibiotics like ofloxacin and fluconazole, indicating their potential as new antimicrobial drugs .

Anticancer Activity

The benzoxazole core of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is of great interest in cancer research due to its wide spectrum of pharmacological activities. Some benzoxazole derivatives have been evaluated for their in vitro anticancer activity against human colorectal carcinoma (HCT116) cancer cell lines, showing promising results that could lead to the development of new chemotherapeutic agents .

Chemosensors

Compounds derived from 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline have been researched for their application as chemosensors, particularly for the detection of heavy metal cations. The ability to sense and report the presence of heavy metals is crucial for environmental monitoring and public health safety .

Mechanism of Action

The mechanism of action of benzoxazole derivatives can vary depending on their specific structure and the biological target. They have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards of benzoxazole derivatives can vary depending on their specific structure. Some benzoxazole derivatives have been found to exhibit toxic effects, so appropriate safety measures should be taken when handling these compounds .

Future Directions

Benzoxazole derivatives have been the subject of extensive research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthetic methods, exploring new biological activities, and designing benzoxazole-based drugs with improved efficacy and safety profiles .

properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKDQHJUUGMNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline

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